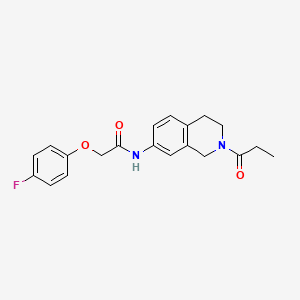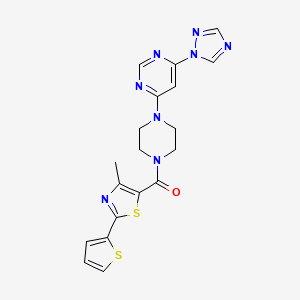
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactants: Propylsulfonyl chloride.
Conditions: Utilization of a base (e.g., pyridine) to facilitate the sulfonylation reaction.
Formation of the Butyramide Moiety:
Reactants: Butyryl chloride.
Conditions: Amide formation under basic conditions.
Industrial Production Methods:
For large-scale production, the process may be optimized to increase yield and purity. This often involves:
Optimization of Reaction Conditions: Such as temperature, pH, and reaction time.
Purification Techniques: Including crystallization, distillation, or chromatography.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide typically involves multi-step organic synthesis techniques. One common method includes:
Formation of Isoquinoline Core:
Reactants: A suitable precursor such as an ortho-aminobenzyl halide.
Conditions: Cyclization under acidic or basic conditions.
化学反应分析
Types of Reactions:
Oxidation:
Converts specific functional groups to their oxidized forms.
Common Reagents: Potassium permanganate, chromium trioxide.
Reduction:
Converts ketones or other functional groups to alcohols.
Common Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution:
Functional group substitution on the isoquinoline ring or the sulfonyl group.
Common Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: Carboxylic acids or sulfoxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Various derivatives depending on the substituent added.
科学研究应用
Chemistry:
Catalysis: Isoquinoline derivatives often serve as catalysts in organic reactions.
Material Science: Used in the synthesis of novel materials due to their structural properties.
Biology and Medicine:
Biochemical Studies: Used as probes to study enzyme activities and cellular processes.
Industry:
Agriculture: Compounds with sulfonyl groups are used in the development of agrochemicals.
Polymer Science: Utilized in the production of specialty polymers and materials.
作用机制
Molecular Targets:
The compound often interacts with specific enzymes or receptors in biological systems, potentially altering their function.
Pathways Involved:
May modulate signaling pathways, leading to various biological effects depending on the context of use.
相似化合物的比较
N-(2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide:
Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide:
Similar structure but with an ethylsulfonyl group instead of a propylsulfonyl group.
This concludes a detailed look into the fascinating compound N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide. Its unique structure and versatile reactivity make it a valuable compound in various fields of scientific research.
属性
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-5-16(19)17-15-7-6-13-8-9-18(12-14(13)11-15)22(20,21)10-4-2/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSPSYYDSDWTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)CCC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2474722.png)
![6-(furan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2474725.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2474728.png)

![4-N,6-N-Bis[2-(1-methylimidazol-4-yl)ethyl]-2-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2474730.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2474733.png)
![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2474734.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride](/img/structure/B2474735.png)
![3-chloro-2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2474737.png)

![1-[4-(1H-benzimidazol-1-yl)phenyl]methanamine](/img/structure/B2474739.png)


